molecular formula C11H19NO B13179312 1-Cyclopropyl-4-(prop-2-en-1-yl)piperidin-4-ol

1-Cyclopropyl-4-(prop-2-en-1-yl)piperidin-4-ol

Cat. No.: B13179312
M. Wt: 181.27 g/mol
InChI Key: SUSNALHMBWEPGW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-(prop-2-en-1-yl)piperidin-4-ol is a chemical compound with the molecular formula C₁₁H₁₉NO It features a piperidine ring substituted with a cyclopropyl group and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-(prop-2-en-1-yl)piperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or cyclopropyl carbinol.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using prop-2-en-1-yl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-(prop-2-en-1-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

1-Cyclopropyl-4-(prop-2-en-1-yl)piperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-(prop-2-en-1-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

    1-Cyclopropyl-4-(prop-2-en-1-yl)piperidine: Similar structure but lacks the hydroxyl group.

    4-(Prop-2-en-1-yl)piperidin-4-ol: Similar structure but lacks the cyclopropyl group.

    1-Cyclopropylpiperidin-4-ol: Similar structure but lacks the prop-2-en-1-yl group.

Uniqueness: 1-Cyclopropyl-4-(prop-2-en-1-yl)piperidin-4-ol is unique due to the presence of both the cyclopropyl and prop-2-en-1-yl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-cyclopropyl-4-prop-2-enylpiperidin-4-ol

InChI

InChI=1S/C11H19NO/c1-2-5-11(13)6-8-12(9-7-11)10-3-4-10/h2,10,13H,1,3-9H2

InChI Key

SUSNALHMBWEPGW-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCN(CC1)C2CC2)O

Origin of Product

United States

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